
1-ethyl-2-(2-(ethylamino)phenyl)quinazolin-4(1H)-one
Description
1-Ethyl-2-(2-(ethylamino)phenyl)quinazolin-4(1H)-one is a quinazolinone derivative characterized by a bicyclic core structure with nitrogen atoms at positions 1 and 2. The compound features an ethyl group at position 1 and a 2-(ethylamino)phenyl substituent at position 3. This substitution pattern confers unique electronic and steric properties, influencing its biological activity and physicochemical behavior. Quinazolinones are widely studied for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and cytotoxic activities .
Properties
CAS No. |
93415-39-5 |
---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-ethyl-2-[2-(ethylamino)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C18H19N3O/c1-3-19-15-11-7-5-9-13(15)17-20-18(22)14-10-6-8-12-16(14)21(17)4-2/h5-12,19H,3-4H2,1-2H3 |
InChI Key |
ANOIPWPMTGGBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1C2=NC(=O)C3=CC=CC=C3N2CC |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Annulation of Isatoic Anhydride
A high-yielding route involves copper-catalyzed annulation of isatoic anhydride with ethylamine (Figure 2A).
Cyclocondensation of 2-Aminobenzamide Derivatives
Alternative protocols use 2-aminobenzamide intermediates (Figure 2B):
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React 2-aminobenzamide with triphosgene in THF to form the quinazolinone core.
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Key Advantage : Avoids harsh acidic conditions, preserving sensitive functional groups.
Regioselective N1-Ethylation
Alkylation of Quinazolin-4(3H)-one Precursors
N1-ethylation is achieved via nucleophilic substitution on quinazolin-4(3H)-one (Figure 3A):
Reductive Amination
Ethylamine and formaldehyde undergo reductive amination under Leuckart conditions (Figure 3B):
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Conditions : NH4HCO3, H2O/EtOH, 80°C.
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Limitation : Requires pre-installed NH moiety at N1.
Installation of the 2-(2-Ethylaminophenyl) Substituent
Nitro Reduction and Alkylation
Sequential nitro reduction and ethylation offer an alternative (Figure 4B):
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Reduce 2-nitrophenylquinazolinone with H2/Pd-C.
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Alkylate with ethyl bromide/K2CO3 in acetone.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Systems
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Copper vs. Palladium : CuI minimizes cost for core synthesis, while Pd enables precise cross-coupling.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Condensation of Anthranilic Acid Derivatives
A common method involves the condensation of anthranilic acid derivatives with aldehydes or amines under acidic conditions to form the quinazolinone core . For example:
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Step 1 : Treatment of anthranilic acid with benzoyl chloride in pyridine forms a benzoxazin-4-one intermediate .
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Step 2 : Condensation with hydrazine hydrate in ethanol reflux generates the quinazolinone skeleton .
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Step 3 : Subsequent alkylation or amination introduces substituents (e.g., ethylamino groups) to the phenyl ring.
Amination and Annulation of Amines with Ketones
An alternative route employs amination followed by annulation :
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Step 1 : Amines react with ketones in the presence of NaH/DMSO to form intermediates.
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Step 2 : Annulation under AlCl₃ catalysis at high temperatures (e.g., 120°C) constructs the quinazolinone framework .
Reaction Mechanisms
The compound participates in reactions characteristic of quinazolinones, including:
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Nucleophilic Substitution : The quinazolinone core undergoes reactions at electrophilic sites (e.g., carbonyl groups) with nucleophiles.
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Enzyme Inhibition : Derivatives can bind to enzyme active sites (e.g., nitric oxide synthase), modulating biological pathways.
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Electrophilic Aromatic Substitution : Substituents on the phenyl ring (e.g., ethylamino groups) influence reactivity toward electrophiles.
Optimization Strategies
Key parameters for improving yield and purity include:
Alkylation and Substitution
Ethylamino groups on the phenyl ring enable further functionalization, such as amide formation or alkylation.
Annulation Reactions
The quinazolinone core can undergo annulation with ketones or aldehydes to form fused-ring systems .
Analytical Data and Purity
Scientific Research Applications
Biological Activities
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Enzyme Inhibition :
- Quinazolinone derivatives, including 1-ethyl-2-(2-(ethylamino)phenyl)quinazolin-4(1H)-one, have been identified as inhibitors of various enzymes, notably nitric oxide synthases and aldosterone synthase. This inhibition is crucial for developing therapies targeting metabolic disorders and hypertension .
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Anticancer Properties :
- Studies indicate that this compound may exhibit anticancer activity, potentially serving as a lead compound in drug development against various cancer types. Its structural features allow it to interact with cancer cell signaling pathways .
- Antiviral Activity :
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Analgesic and Anti-inflammatory Effects :
- Research has demonstrated that quinazolinone derivatives can possess significant analgesic and anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their effectiveness in reducing pain and inflammation while minimizing gastrointestinal side effects .
Analgesic Activity Evaluation
A study evaluated the analgesic activity of several quinazolinone derivatives using the tail-flick technique on Wistar albino mice. The results indicated that compounds with structural similarities to this compound exhibited moderate to high analgesic activity compared to standard drugs like diclofenac sodium. Notably, the compound demonstrated significant efficacy at specific dosages .
Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of quinazolinone derivatives. The findings revealed that these compounds could effectively reduce inflammation in vivo, suggesting their potential use in treating inflammatory diseases .
Compound | Anti-inflammatory Activity (%) | Reference |
---|---|---|
V9 (similar structure) | 42% | |
Aspirin (control) | Higher ulcerogenic potential |
Potential Applications in Drug Development
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for designing new drugs targeting cancer, viral infections, and inflammatory conditions.
- Medicinal Chemistry : Further modifications could enhance its efficacy and reduce side effects, making it suitable for clinical applications.
Mechanism of Action
The mechanism of action of 1-ethyl-2-(2-(ethylamino)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as cancer cell apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of quinazolinone derivatives relative to the target compound:
Biological Activity
1-ethyl-2-(2-(ethylamino)phenyl)quinazolin-4(1H)-one is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O, with a molecular weight of 295.36 g/mol. The compound features a quinazolinone core structure, which is known for its diverse biological properties.
Quinazoline derivatives, including this compound, have been studied for their ability to inhibit various biological targets:
- AChE Inhibition : Some quinazoline derivatives exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic neurotransmission, making these compounds potential candidates for treating neurodegenerative disorders like Alzheimer's disease .
- Tyrosine Kinase Inhibition : Quinazolines are also known to act as inhibitors of tyrosine kinases, which play critical roles in cell signaling pathways related to cancer proliferation and survival. The inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies .
Pharmacological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Studies have shown that certain quinazoline derivatives possess potent anticancer properties by targeting specific pathways involved in tumor growth. For example, compounds with similar structures have demonstrated effectiveness against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through the modulation of cytokine production and inhibition of inflammatory mediators. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of quinazoline derivatives similar to this compound:
Q & A
Q. What are the standard synthetic protocols for preparing 1-ethyl-2-(2-(ethylamino)phenyl)quinazolin-4(1H)-one and related derivatives?
Methodological Answer: The synthesis typically involves refluxing intermediates (e.g., substituted acetophenones or isatoic anhydrides) with ethanolic solutions of primary amines, using acetic acid as a catalyst. Reaction progress is monitored via TLC, followed by precipitation in ice water, filtration, and recrystallization. For example, derivatives with ethylamino substituents can be synthesized by reacting 4-amino acetophenone with ethanamine under reflux, as described in analogous quinazolinone syntheses . Modifications in substituents (e.g., nitro, bromo, or fluoro groups) require adjusting stoichiometry and reaction time to optimize yields (e.g., 79–90% yields reported for similar derivatives) .
Q. How should researchers characterize quinazolinone derivatives to confirm structural integrity?
Methodological Answer: Characterization involves a multi-technique approach:
- Melting Points : Determine purity via sharp melting ranges (e.g., 143–193°C for substituted derivatives) .
- Spectroscopy :
- IR : Identify key functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹ for the quinazolinone core) .
- NMR : Use H and C NMR to verify substituent positions and hydrogen bonding. For example, aromatic protons in ethylamino-substituted derivatives show distinct splitting patterns due to conjugation .
- X-ray Diffraction : Resolve ambiguous cases (e.g., diastereomers or tautomeric forms) by single-crystal analysis, as demonstrated for 2-benzoyl-3-phenethyl derivatives .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity of quinazolinone derivatives?
Methodological Answer: Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies are critical. For example:
- Docking : Align derivatives with target proteins (e.g., NF-κB or AP-1) using software like AutoDock Vina. Substituents like trifluoromethoxy or morpholino groups enhance binding affinity by forming hydrophobic or hydrogen-bonding interactions .
- QSAR : Correlate electronic descriptors (e.g., Hammett constants for substituents) with bioactivity. Nitro or fluoro groups at the para position often increase anti-inflammatory activity due to electron-withdrawing effects .
Q. What strategies resolve contradictions in reported spectroscopic data for novel quinazolinone analogs?
Methodological Answer: Contradictions (e.g., unexpected H NMR shifts) can arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Detect tautomeric equilibria (e.g., lactam-lactim tautomerism) by observing peak broadening or splitting at elevated temperatures .
- Deuterium Exchange : Identify exchangeable protons (e.g., NH in ethylamino groups) by treating samples with DO .
- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-phenylquinazolin-4(1H)-one derivatives) to isolate substituent-specific effects .
Q. How do reaction conditions impact the regioselectivity of quinazolinone functionalization?
Methodological Answer: Regioselectivity depends on:
- Catalysts : Iodine in ionic liquids promotes ortho-substitution via electrophilic aromatic substitution, as seen in 2-benzoyl-3-phenethyl derivatives .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the C2 position, while non-polar solvents stabilize intermediates for C4 modifications .
- Temperature : Higher temperatures (80–100°C) drive cyclization in multi-step syntheses, reducing side products like open-chain amides .
Q. What green chemistry approaches improve the sustainability of quinazolinone synthesis?
Methodological Answer:
- Ionic Liquids : Replace volatile organic solvents (e.g., ethanol) with recyclable ionic liquids (e.g., [BMIM]BF) to reduce waste. Yields up to 92% have been reported for 2,3-dihydroquinazolinones using this method .
- Catalyst Recovery : Use heterogeneous catalysts (e.g., silica-supported TsOH) to enable reuse over multiple cycles without significant activity loss .
- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 15–30 minutes for cyclocondensation steps) while maintaining high yields .
Data Interpretation and Optimization
Q. How can researchers optimize reaction yields for quinazolinone derivatives with sterically hindered substituents?
Methodological Answer:
- Pre-activation : Use pre-formed Schiff bases or thioureas to bypass slow condensation steps .
- Microwave Irradiation : Enhance reaction rates for sterically hindered intermediates (e.g., 3,4-dichlorophenyl derivatives) by 3–5 fold compared to conventional heating .
- Additives : Introduce phase-transfer catalysts (e.g., TBAB) to improve solubility of bulky substituents in aqueous media .
Q. What analytical techniques are critical for distinguishing polymorphic forms of quinazolinone derivatives?
Methodological Answer:
- PXRD : Identify distinct crystal phases via peak position and intensity differences (e.g., monoclinic vs. orthorhombic systems) .
- DSC : Detect polymorph transitions by observing endothermic/exothermic events during heating (e.g., melting followed by recrystallization) .
- Raman Spectroscopy : Resolve subtle structural differences (e.g., hydrogen-bonding networks) through vibrational mode analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.